2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (E)-
Description
The compound “2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (E)-” is a fluorinated enamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. Key structural features include:
Properties
CAS No. |
60548-27-8 |
|---|---|
Molecular Formula |
C14H16FNO |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
(E)-N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9+ |
InChI Key |
MJYSWKKWNFPKJU-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the dimethyl and fluorine substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atom contribute to its unique reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Research Findings:
Steric and Conformational Effects: The 4-fluorophenyl group in the target compound likely induces nonplanar distortions in the α,β-unsaturated amide backbone due to steric repulsion, as observed in fluorophenyl-substituted porphyrins . This contrasts with non-fluorinated analogs, which adopt planar conformations.
Metabolic Stability: Fluorinated aromatic rings resist oxidative degradation, as demonstrated in fungal biotransformation studies where fluorophenyl azetidinones remained intact . This suggests the target compound may exhibit longer half-lives than non-fluorinated enamides.
Crystal Packing and Solubility: Halogen substituents (e.g., Cl vs. F) minimally affect molecular conformation but significantly alter crystal packing. For example, isostructural compounds with Cl/F substitutions show identical unit cells but distinct intermolecular interactions . The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to dimethylamino-containing analogs (e.g., ), which benefit from tertiary amine protonation .
Biological Interactions: The (E)-configuration of the α,β-unsaturated amide is critical for electrophilic reactivity, enabling Michael addition with biological nucleophiles (e.g., cysteine residues). This feature is shared with teriflunomide analogs .
Biological Activity
2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (E)-, also referred to as N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide, is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and a fluorine atom on its cinnamamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₄H₁₆FNO
- Molecular Weight : 233.28 g/mol
- CAS Number : 60548-27-8
The presence of the cyclopropyl group and the fluorine atom is believed to enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.
Research indicates that 2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, may interact with various cellular targets, modulating pathways related to cell proliferation and survival. The compound's mechanism of action is likely linked to its ability to influence enzyme activities or receptor functions within biological systems.
Biological Activity
The biological activity of 2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, has been explored in several studies. Key findings include:
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which may contribute to its therapeutic effects. For instance, it may inhibit or activate pathways involved in apoptosis or cell cycle regulation.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, it is useful to compare it with structurally similar compounds:
| Compound Name | IUPAC Name | Characteristics |
|---|---|---|
| N-Cyclopropyl-alpha,beta-dimethyl-4-chlorocinnamamide | Contains chlorine instead of fluorine | Potentially different biological activity due to halogen substitution |
| N-Cyclopropyl-alpha,beta-dimethyl-4-bromocinnamamide | Contains bromine; differing reactivity profile | May exhibit different interaction dynamics with biological targets |
| N-Cyclopropyl-alpha,beta-dimethyl-4-iodocinnamamide | Iodine substitution; potentially different biological activity | Iodine's larger size may affect binding affinity |
The fluorine atom in 2-Butenamide enhances its electronic properties compared to other halogenated analogs, potentially increasing its reactivity and efficacy in biological applications.
Case Studies and Research Findings
A number of studies have investigated the biological effects of 2-Butenamide:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The specific mechanisms are still under investigation but are believed to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Research has indicated that 2-Butenamide may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular responses, making it a candidate for further pharmacological exploration.
- Pharmacological Potential : Due to its structural characteristics, there is ongoing research into its potential as a therapeutic agent for conditions related to abnormal cell proliferation, such as cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
